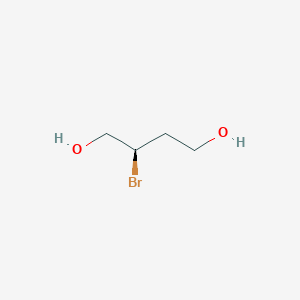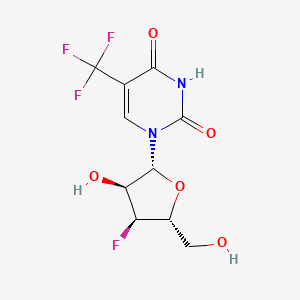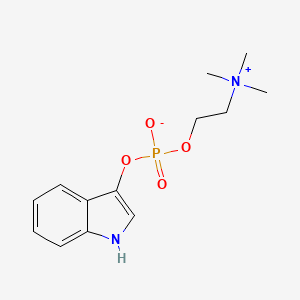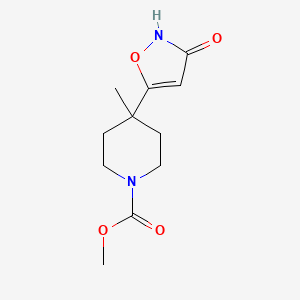
tert-Butyl 4-acetylbenzyl(methyl)carbamate
Vue d'ensemble
Description
Tert-butyl 4-acetylbenzyl(methyl)carbamate, also known as BAMC, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a carbamate derivative that has shown promise as a tool for investigating biochemical and physiological processes in the body. In
Mécanisme D'action
The mechanism of action of tert-Butyl 4-acetylbenzyl(methyl)carbamate involves the inhibition of acetylcholinesterase activity. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in the nervous system. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the body, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase activity, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain. These neurotransmitters play key roles in the regulation of mood, attention, and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 4-acetylbenzyl(methyl)carbamate for lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to investigate the effects of acetylcholine on various physiological processes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research on tert-Butyl 4-acetylbenzyl(methyl)carbamate. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to increase the levels of neurotransmitters that are depleted in these disorders, and further research could explore its potential therapeutic effects. Additionally, research could investigate the use of this compound as a tool for investigating the role of acetylcholine in various physiological processes, such as learning and memory.
Applications De Recherche Scientifique
Tert-Butyl 4-acetylbenzyl(methyl)carbamate has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for investigating the mechanism of action of various biochemical and physiological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the nervous system. This inhibition can be used to study the effects of acetylcholine on various physiological processes.
Propriétés
IUPAC Name |
tert-butyl N-[(4-acetylphenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(17)13-8-6-12(7-9-13)10-16(5)14(18)19-15(2,3)4/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDCBDDMNBXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730981 | |
| Record name | tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439692-01-0 | |
| Record name | tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)
![5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3266869.png)

![3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde](/img/structure/B3266885.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)
![2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3266908.png)


![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)
![6-Benzyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B3266942.png)


